Senecionan-11,16-dione, 12-hydroxy-;Aureine;Senecionin
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Overview
Description
Senecionine is a toxic pyrrolizidine alkaloid isolated from various botanical sources. It derives its name from the Senecio genus and is produced by many different plants in that genus, including Jacobaea vulgaris (Senecio jacobaea). It has also been isolated from several other plants, including Brachyglottis repanda, Emilia, Erechtites hieraciifolius, Petasites, Syneilesis, Crotalaria, Caltha leptosepala, and Castilleja . Senecionine is known for its hepatotoxic properties and can cause liver damage, cancer, and pyrrolizidine alkaloidosis upon ingestion .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of senecionine involves several steps, starting from basic organic compoundsThe reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of senecionine is not common due to its toxic nature. it can be extracted from plants that naturally produce it. The extraction process involves harvesting the plant material, drying it, and then using solvents to extract the alkaloid. The extract is then purified using techniques such as chromatography to isolate senecionine .
Chemical Reactions Analysis
Types of Reactions: Senecionine undergoes several types of chemical reactions, including:
Oxidation: Senecionine can be oxidized to form senecionine N-oxide, a less toxic derivative.
Reduction: Reduction reactions can convert senecionine into various reduced forms, though these are less common.
Substitution: Substitution reactions can occur at the ester or hydroxyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products:
Senecionine N-oxide: Formed through oxidation.
Reduced derivatives: Formed through reduction reactions.
Substituted derivatives: Formed through substitution reactions.
Scientific Research Applications
Senecionine has several scientific research applications, including:
Chemistry: Used as a model compound to study the synthesis and reactions of pyrrolizidine alkaloids.
Biology: Studied for its toxic effects on various organisms, including its role in plant defense mechanisms.
Medicine: Research into its hepatotoxic effects and potential therapeutic uses in controlled doses.
Mechanism of Action
Senecionine exerts its toxic effects primarily through its metabolism in the liver. After oral ingestion, it is absorbed from the gastrointestinal tract and metabolized via three pathways: N-oxidation, oxidation, and ester hydrolysis . The toxic metabolites formed during these processes can cause liver damage by inducing apoptosis and autophagy in liver cells . The cytochrome P450 enzymes play a crucial role in the bioactivation of senecionine, leading to the formation of reactive intermediates that damage cellular components .
Comparison with Similar Compounds
Seneciphylline: Another pyrrolizidine alkaloid with similar toxic properties.
Monocrotaline: Known for its pulmonary toxicity.
Heliotrine: Exhibits moderate toxicity compared to senecionine.
Senecionine’s unique combination of chemical structure and biological activity makes it a compound of significant interest in various fields of scientific research.
Properties
Molecular Formula |
C18H25NO5 |
---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
(7R)-4-ethylidene-7-hydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione |
InChI |
InChI=1S/C18H25NO5/c1-4-12-9-11(2)18(3,22)17(21)23-10-13-5-7-19-8-6-14(15(13)19)24-16(12)20/h4-5,11,14-15,22H,6-10H2,1-3H3/t11?,14?,15?,18-/m1/s1 |
InChI Key |
HKODIGSRFALUTA-JYJNOHBYSA-N |
Isomeric SMILES |
CC=C1CC([C@@](C(=O)OCC2=CCN3C2C(CC3)OC1=O)(C)O)C |
Canonical SMILES |
CC=C1CC(C(C(=O)OCC2=CCN3C2C(CC3)OC1=O)(C)O)C |
Origin of Product |
United States |
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